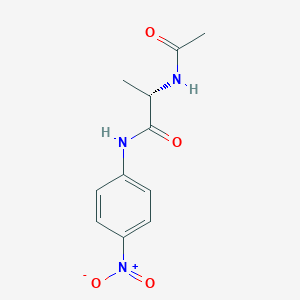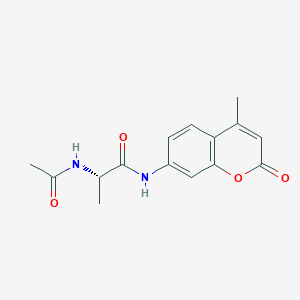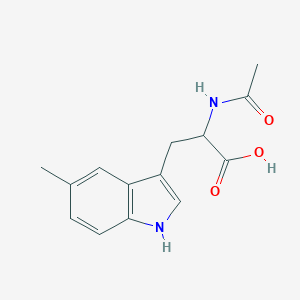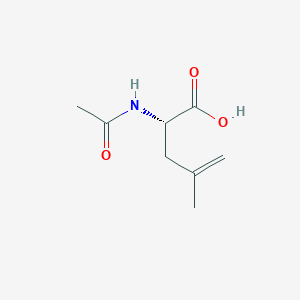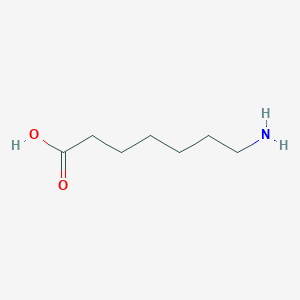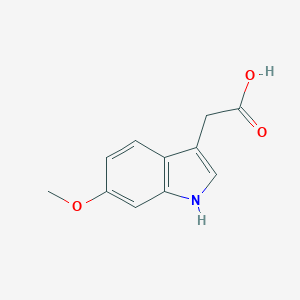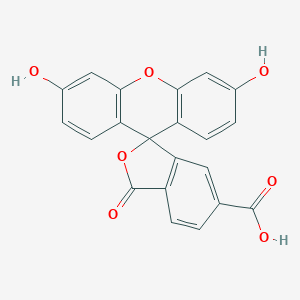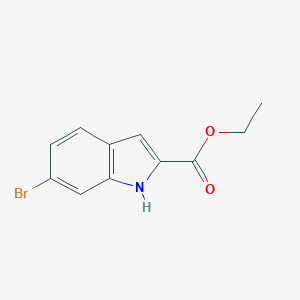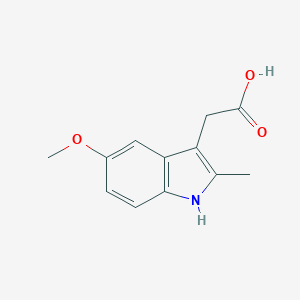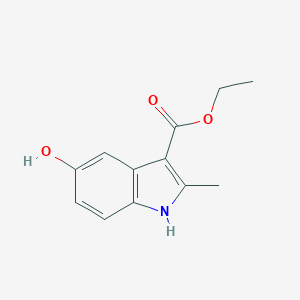
Acide 4-(hydroxyméthyl)benzoïque
Vue d'ensemble
Description
4-(Hydroxymethyl)benzoic acid is an organic compound with the chemical formula C8H8O3. It is a white or slightly yellow crystalline solid that is soluble in alcohol, ether, chloroform, and acetic acid . This compound is known for its various applications in pharmaceuticals and organic synthesis .
Synthetic Routes and Reaction Conditions:
Oxidation of 4-(Hydroxymethyl)benzyl Alcohol: One common method involves the oxidation of 4-(hydroxymethyl)benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Hydrolysis of 4-(Hydroxymethyl)benzyl Chloride: Another method involves the hydrolysis of 4-(hydroxymethyl)benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production often involves the catalytic oxidation of 4-(hydroxymethyl)toluene using catalysts such as cobalt or manganese salts in the presence of air or oxygen .
Types of Reactions:
Oxidation: 4-(Hydroxymethyl)benzoic acid can undergo oxidation to form 4-carboxybenzaldehyde and terephthalic acid.
Reduction: It can be reduced to 4-(hydroxymethyl)benzyl alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, cobalt or manganese salts
Reducing Agents: Sodium borohydride.
Substitution Reagents: Thionyl chloride.
Major Products:
Oxidation: 4-carboxybenzaldehyde, terephthalic acid.
Reduction: 4-(hydroxymethyl)benzyl alcohol.
Substitution: 4-(chloromethyl)benzoic acid.
Applications De Recherche Scientifique
4-(Hydroxymethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
4-(Hydroxymethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves its role as a substrate for certain oxidoreductases, which catalyze the oxidation of the hydroxymethyl group to a carboxyl group. This reaction is crucial in the metabolism of aromatic compounds. Additionally, 4-(Hydroxymethyl)benzoic acid can interact with binding proteins that facilitate its transport within the cell, ensuring its availability for metabolic processes .
Cellular Effects
The effects of 4-(Hydroxymethyl)benzoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating the activity of specific enzymes, 4-(Hydroxymethyl)benzoic acid can affect gene expression and cellular metabolism. For instance, its presence can lead to the upregulation of antioxidant enzymes, thereby enhancing the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, 4-(Hydroxymethyl)benzoic acid exerts its effects through several mechanisms. It can bind to specific active sites on enzymes, either inhibiting or activating their function. For example, it may act as a competitive inhibitor for enzymes involved in the synthesis of aromatic amino acids, thereby regulating their production. Additionally, 4-(Hydroxymethyl)benzoic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Hydroxymethyl)benzoic acid can vary over time. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods due to gradual degradation. In in vitro studies, the long-term exposure of cells to 4-(Hydroxymethyl)benzoic acid has been shown to result in adaptive responses, such as the increased expression of detoxifying enzymes. In in vivo studies, the compound’s effects on cellular function can also change over time, with potential long-term impacts on metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(Hydroxymethyl)benzoic acid in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved metabolic function. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
4-(Hydroxymethyl)benzoic acid is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It can be metabolized by enzymes such as monooxygenases and dehydrogenases, which convert it into intermediates that enter the central metabolic pathways. These reactions often require cofactors such as NADH or FADH2, which facilitate the transfer of electrons during the oxidation process. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells, 4-(Hydroxymethyl)benzoic acid is transported and distributed by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is crucial for its availability to participate in metabolic reactions and to exert its biochemical effects. Additionally, its interaction with binding proteins can affect its stability and prevent its premature degradation .
Subcellular Localization
The subcellular localization of 4-(Hydroxymethyl)benzoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum. The localization of 4-(Hydroxymethyl)benzoic acid can influence its activity and function, as it may interact with different sets of enzymes and proteins depending on its location within the cell. This spatial regulation is essential for the compound’s role in cellular metabolism and signaling .
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form aldehydes and carboxylic acids . In reduction reactions, it interacts with reducing agents to form alcohols . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
4-(Hydroxymethyl)benzyl Alcohol: Similar in structure but differs in the functional group (alcohol instead of carboxylic acid).
4-Formylbenzoic Acid: Similar in structure but has a formyl group instead of a hydroxymethyl group.
Terephthalic Acid: Similar in structure but has two carboxylic acid groups instead of one hydroxymethyl and one carboxylic acid group.
Uniqueness: 4-(Hydroxymethyl)benzoic acid is unique due to its combination of hydroxymethyl and carboxylic acid functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYFPDXEIFBNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184111 | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-96-0 | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(HYDROXYMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z28L8STHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details

























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(Hydroxymethyl)benzoic acid be synthesized from renewable resources?
A1: Yes, 4-HMBA can be synthesized from 5-(hydroxymethyl)furoic acid (HMFA), a platform chemical derived from biomass, through a Diels-Alder reaction with ethylene. This reaction is typically catalyzed by Lewis acidic molecular sieves such as Sn-Beta or Zr-Beta. [, ]
Q2: What are the advantages of synthesizing 4-(Hydroxymethyl)benzoic acid from biomass?
A2: Synthesizing 4-HMBA from biomass offers a renewable alternative to traditional petroleum-based routes for producing terephthalic acid (PTA), a monomer used in polyethylene terephthalate (PET) production. This approach aligns with the growing demand for sustainable and environmentally friendly chemical production methods. [, ]
Q3: How is 4-(Hydroxymethyl)benzoic acid used in polymer synthesis?
A3: 4-HMBA can be used as an initiator in the synthesis of poly(ϵ-caprolactone) prepolymers. These prepolymers can be further reacted to produce high molecular weight poly(ester-anhydride)s, a class of biodegradable polymers with potential applications in drug delivery and tissue engineering. []
Q4: Are there challenges in using 4-HMBA as an initiator for polymerization?
A4: While 4-HMBA can be used successfully, other initiators like 4-hydroxybenzoic acid and adipic acid have been found to produce less satisfactory results in poly(ϵ-caprolactone) prepolymer synthesis. []
Q5: What is the electrochemical behavior of 4-(Hydroxymethyl)benzoic acid?
A5: 4-HMBA undergoes electrochemical oxidation, with gold (Au) demonstrating the lowest onset potential for catalyzing this reaction in alkaline electrolytes compared to nickel (Ni) and platinum (Pt). [, ] Interestingly, Pt, a conventionally good electrocatalyst for alcohol oxidation, does not catalyze the electrooxidation of 4-HMBA under alkaline conditions. []
Q6: What are the products of 4-(Hydroxymethyl)benzoic acid electrooxidation?
A6: The electrochemical oxidation of 4-HMBA on a gold working electrode yields 4-carboxybenzaldehyde and terephthalic acid as the main products. [, ]
Q7: Can plasmonic effects enhance the electrochemical oxidation of 4-HMBA?
A7: Yes, electrodeposited gold nanoparticles (Au NPs) on indium tin oxide (ITO) can enhance the electrochemical oxidation of 4-HMBA under green and red LED light illuminations due to the plasmonic effects of the Au nanostructures. This enhancement is attributed to the broad absorption of the Au nanostructures in the visible and near-infrared range. []
Q8: Have computational methods been used to study 4-HMBA synthesis?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 4-HMBA synthesis from ethylene and HMFA catalyzed by Sn-BEA zeolites. [, , ] These studies provided insights into the preferred reaction pathways and the role of the Sn active site in stabilizing the transition state of the Diels-Alder reaction.
Q9: Can the computational models predict the effect of different catalysts on the Diels-Alder reaction?
A9: Yes, computational studies have shown that the choice of metal in the active site of the zeolite catalyst significantly influences the reaction barrier for the Diels-Alder reaction. For instance, replacing Sn with Ti in the active site leads to the highest reaction barriers. []
Q10: Beyond catalyst selection, can computational methods be used to further optimize 4-HMBA synthesis?
A10: Yes, QM/MM simulations have been used to investigate the influence of solvents and the effects of active site structures on the reaction barriers in 4-HMBA synthesis. This information can guide the design of more efficient catalysts and reaction conditions for the production of 4-HMBA. []
Q11: Are there other applications of 4-HMBA in organic synthesis?
A11: 4-HMBA is utilized in solid-phase peptide synthesis. It acts as a linker, anchoring the peptide to a solid support, enabling the synthesis of diverse bombesin analogs with modifications at the C-terminus. This approach facilitates the creation of libraries of peptides with varying biological activities. []
Q12: Does 4-HMBA have any known biological activity?
A12: While not a primary focus of the provided research, two isoflavones, 4',7-dihydroxyisoflavone and 4',5,7-trihydroxy-7-methoyisoflavone, isolated alongside 4-HMBA from the endophyte HCCB00189, exhibited cytotoxicity against A549 and LoVo tumor cells. This finding suggests potential avenues for further exploration of 4-HMBA and related compounds in medicinal chemistry. []
Q13: Has 4-HMBA been identified in natural sources?
A13: 4-HMBA was found in the leaf extracts of Rhynchosia capitata, a plant known for its allelopathic effects. While its specific role in this context requires further investigation, this finding highlights the potential ecological relevance of 4-HMBA. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
